2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide
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Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide , identified by its CAS number 2034341-57-4 , is a complex organic molecule with potential pharmacological properties. Its structure features a benzo[d][1,3]dioxole moiety linked to a furan-substituted pyridine, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N2O5 with a molecular weight of 366.4 g/mol . The structural characteristics include:
- A benzo[d][1,3]dioxole group, known for its role in enhancing bioactivity.
- A furan ring attached to a pyridine, which may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies showed that related compounds demonstrated IC50 values ranging from 1.9 µM to 13.51 µM against various human cancer cell lines, including MDA-MB-231 and HepG2 .
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed studies on this compound are still limited.
Anti-inflammatory Effects
Compounds containing the benzo[d][1,3]dioxole structure have been associated with anti-inflammatory activities:
- COX Inhibition : Similar derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in mediating inflammatory responses. For example, derivatives exhibited IC50 values as low as 0.52 µM for COX-II inhibition .
Case Studies and Research Findings
A review of literature reveals several case studies focusing on structurally related compounds:
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Furan-substituted thiazolidinones | Anticancer | 1.9 µM (MDA-MB-231) | |
COX-II inhibitors | Anti-inflammatory | 0.52 µM | |
Thiazolidinediones | Antidiabetic | 40.26 µM |
These findings suggest that the biological activity of this compound may be enhanced by its structural features that allow it to interact effectively with various biological targets.
Potential Applications
Given its promising biological activities, this compound could be explored for various therapeutic applications:
- Cancer Therapy : Further research is warranted to evaluate its efficacy against specific cancer types.
- Inflammatory Diseases : The anti-inflammatory properties suggest potential use in treating conditions like arthritis or other inflammatory disorders.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(27-16-4-5-18-19(8-16)26-12-25-18)20(23)22-10-14-7-15(11-21-9-14)17-3-2-6-24-17/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXCDSQMQQGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.